molecular formula C19H18N2O4S B11665651 (2E,5E)-2-(phenylimino)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-(phenylimino)-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11665651
M. Wt: 370.4 g/mol
InChI Key: WMJKFCOEXKXXAU-RVDMUPIBSA-N
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Description

(2E,5E)-2-(PHENYLIMINO)-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-(PHENYLIMINO)-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are meticulously controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(PHENYLIMINO)-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E,5E)-2-(PHENYLIMINO)-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,5E)-2-(PHENYLIMINO)-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5E)-2-(PHENYLIMINO)-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of a thiazolidinone ring and trimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-2-phenylimino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-14-10-9-12(16(24-2)17(14)25-3)11-15-18(22)21-19(26-15)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21,22)/b15-11+

InChI Key

WMJKFCOEXKXXAU-RVDMUPIBSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC

Origin of Product

United States

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